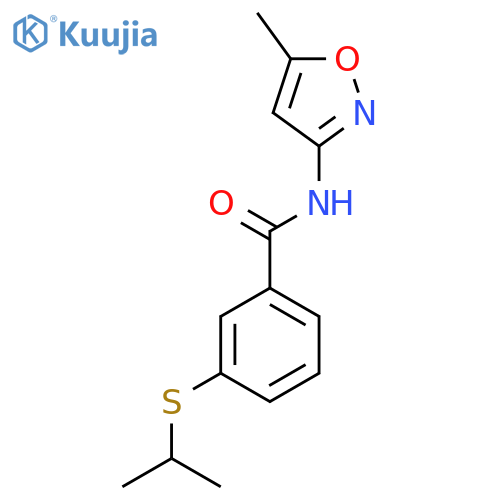Cas no 941972-73-2 (N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide)

941972-73-2 structure
商品名:N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide 化学的及び物理的性質
名前と識別子
-
- 3-(isopropylthio)-N-(5-methylisoxazol-3-yl)benzamide
- F2830-0201
- N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide
- N-(5-methyl-1,2-oxazol-3-yl)-3-propan-2-ylsulfanylbenzamide
- AKOS024471202
- SR-01000916724-1
- VU0501804-1
- 941972-73-2
- SR-01000916724
-
- インチ: 1S/C14H16N2O2S/c1-9(2)19-12-6-4-5-11(8-12)14(17)15-13-7-10(3)18-16-13/h4-9H,1-3H3,(H,15,16,17)
- InChIKey: UBDVCOFUNQXBKA-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=C(C(NC2C=C(C)ON=2)=O)C=1)C(C)C
計算された属性
- せいみつぶんしりょう: 276.09324893g/mol
- どういたいしつりょう: 276.09324893g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 312
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 80.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2830-0201-25mg |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide |
941972-73-2 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2830-0201-1mg |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide |
941972-73-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2830-0201-30mg |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide |
941972-73-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2830-0201-15mg |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide |
941972-73-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2830-0201-10μmol |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide |
941972-73-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2830-0201-4mg |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide |
941972-73-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2830-0201-40mg |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide |
941972-73-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
| Life Chemicals | F2830-0201-20μmol |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide |
941972-73-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2830-0201-2mg |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide |
941972-73-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2830-0201-10mg |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide |
941972-73-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide 関連文献
-
Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
-
Yang Sun,Li Xu,Zhilei Yin,Xinyu Song J. Mater. Chem. A, 2013,1, 12361-12370
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
941972-73-2 (N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide) 関連製品
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
